4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Overview
Description
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside: is a chemical compound with the molecular formula C15H20O6. It is a derivative of mannose, a simple sugar, and is characterized by the presence of benzylidene and methyl groups attached to the mannopyranoside ring. This compound is often used as a chiral building block and intermediate in the synthesis of various sugars and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by selective benzylidene and methylation reactions. One common method includes the use of benzoic anhydride catalyzed by tetrabutylammonium benzoate to achieve regioselective benzoylation . The reaction conditions often involve heating and the use of solvents such as methanol or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This can be employed to reduce any oxidized derivatives back to their original state.
Substitution: Commonly involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates . This inhibition can modulate various biochemical pathways, leading to its observed effects in anti-inflammatory and other therapeutic applications.
Comparison with Similar Compounds
4,6-O-Benzylidene-1,3-di-O-methyl-alpha-D-altroside: Similar in structure but differs in the stereochemistry of the sugar moiety.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Another similar compound used as a chiral building block.
Uniqueness: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside is unique due to its specific stereochemistry and functional groups, which make it particularly useful in the synthesis of mannose-derived compounds and in studies involving mannose-specific biological interactions .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVHILKGUDBTH-UISBESDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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